molecular formula C23H31N5O12 B022844 Capuramycin CAS No. 102770-00-3

Capuramycin

Cat. No. B022844
M. Wt: 569.5 g/mol
InChI Key: BISOEENGZHMDEO-RLXIHFJVSA-N
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Description

Capuramycin is a chemically-modified analog of nucleoside-based Capuramycin (CM) with a unique mechanism of action and a unique target, the TL-1 enzyme . It is bactericidal and kills Mtb faster than any existing antitubercular drugs, including isoniazid and rifampin .


Synthesis Analysis

The biosynthesis of capuramycin involves an ATP-independent transacylase CapW. This enzyme is required for the synthesis of capuramycin-type antibiotics. A biocatalytic approach has been developed for the synthesis of 43 analogues via a one-step aminolysis reaction from a methyl ester precursor as an acyl donor and various nonnative amines as acyl acceptors .


Molecular Structure Analysis

The molecular structure of Capuramycin is complex and involves a uracil nucleoside with a caprolactam substituent . The structure of Capuramycin is thought to be critical for its antibacterial activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Capuramycin analogues involve a one-step aminolysis reaction from a methyl ester precursor as an acyl donor and various nonnative amines as acyl acceptors .


Physical And Chemical Properties Analysis

Capuramycin is a white amorphous powder . The elemental analysis of Capuramycin is C, 48.51; H, 5.49; N, 12.30; O, 33.71 .

Scientific Research Applications

  • Antimigratory Activities in Solid Tumors : A study by Mitachi et al. (2020) found that a Capuramycin phenoxypiperidinylbenzylamide analogue (CPPB) inhibits the DPAGT1 enzyme, thereby inhibiting migrations of solid cancers, including pancreatic cancers (Mitachi et al., 2020).

  • Anti-Tuberculosis Antibiotics : Jin et al. (2017) demonstrated that Capuramycin and its derivatives show potential as anti-tuberculosis antibiotics. They also highlighted that 3D-QSAR and molecular docking can improve the design of new antimycobacterial drugs (Jin et al., 2017).

  • Drug Development for Multidrug-Resistant Tuberculosis : Wang et al. (2013) emphasized that Capuramycin and its analogues are important lead molecules for developing new drugs for multidrug-resistant Mycobacterium tuberculosis infections (Wang et al., 2013).

  • Enhanced Antibacterial Activity : Bogatcheva et al. (2011) reported that chemical modification of Capuramycins, specifically conjugation with amino undecanoic acid or decanoic acid, enhanced in vitro activity and extended the spectrum of activity in Gram-positive bacteria, including increased intracellular activity against Mycobacterium tuberculosis (Bogatcheva et al., 2011).

  • Inhibition of Bacterial Translocase I : Muramatsu et al. (2003) found that Capuramycin derivatives inhibit bacterial translocase I and the growth of mycobacteria, highlighting their potential in treating mycobacterial infections (Muramatsu et al., 2003).

  • Biosynthesis and Mechanism of Action : Studies by Funabashi et al. (2010) and Liu et al. (2016) explored the biosynthetic pathways and mechanisms of Capuramycin, providing insights into its production and potential for modification in therapeutic applications (Funabashi et al., 2010); (Liu et al., 2016).

  • Activity Against Non-Replicating Mycobacterium Tuberculosis : Siricilla et al. (2014) discovered that a Capuramycin analogue, UT-01320, is effective against non-replicating Mycobacterium tuberculosis under low oxygen conditions (Siricilla et al., 2014).

  • Clinical Trials and Further Research : Additional research by various authors has highlighted the potential of Capuramycin in clinical trials, its synthesis processes, and its broad-spectrum antibacterial activity, including against resistant strains (Yan, 2018); (Dini, 2005); (Kurosu et al., 2009).

Safety And Hazards

The safety data sheet for Capuramycin suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The current literature suggests that the capuramycin scaffold has potential as a favorable anti-TB therapeutic that warrants further development . The development of a biocatalytic approach for the synthesis of Capuramycin analogues is a promising step in this direction .

properties

IUPAC Name

(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S)-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O12/c1-37-15-14(32)21(28-7-5-12(30)27-23(28)36)39-16(15)17(18(24)33)40-22-13(31)10(29)8-11(38-22)20(35)26-9-4-2-3-6-25-19(9)34/h5,7-10,13-17,21-22,29,31-32H,2-4,6H2,1H3,(H2,24,33)(H,25,34)(H,26,35)(H,27,30,36)/t9-,10-,13-,14+,15-,16-,17+,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISOEENGZHMDEO-RLXIHFJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1C(C(=O)N)OC2C(C(C=C(O2)C(=O)NC3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H]([C@@H](O[C@@H]1[C@H](C(=O)N)O[C@@H]2[C@H]([C@H](C=C(O2)C(=O)N[C@H]3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318180
Record name Capuramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Capuramycin

CAS RN

102770-00-3
Record name Capuramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102770-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capuramycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102770003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capuramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPURAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624X0OXY6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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